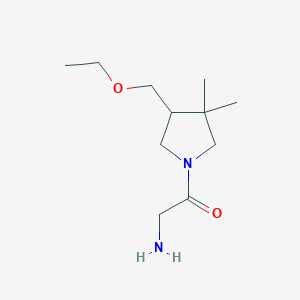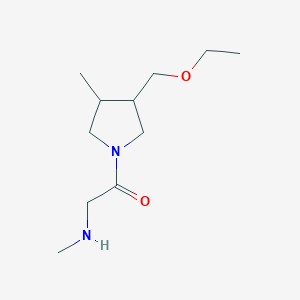
2-氨基-1-(4-(乙氧甲基)-3,3-二甲基吡咯烷-1-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one (also known as Etomoxir) is a synthetic compound with a wide range of uses in scientific research. It is a small molecule inhibitor of carnitine palmitoyltransferase 1 (CPT-1), an enzyme responsible for the transport of long-chain fatty acids into the mitochondria for energy production. By inhibiting CPT-1, Etomoxir can be used to study the effects of fatty acid oxidation on cellular processes, and can also be used to study the effects of fatty acid oxidation on metabolism and disease.
科学研究应用
化学合成与催化
已经在各种情境下探讨了涉及与2-氨基-1-(4-(乙氧甲基)-3,3-二甲基吡咯烷-1-基)乙酮相关化合物的化学合成和催化研究。以(氨基)吡啶配体螯合的镍(II)络合物,包括类似胺类似物,已被研究其在乙烯寡聚化中的潜在作用,展示了这类化合物在工业催化和聚合物生产中的作用(Nyamato, Ojwach, & Akerman, 2016)。此外,使用表面活性剂在水性介质中合成多取代吡咯烷已被描述,展示了相关胺类化合物在促进高效和绿色化学合成中的多功能性(Kumar, Rāmānand, & Tadigoppula, 2017)。
生物研究与分子诊断
类似于2-氨基-1-(4-(乙氧甲基)-3,3-二甲基吡咯烷-1-基)乙酮的化合物在生物研究和分子诊断中发挥了重要作用。例如,基于相关结构的一种新型荧光探针展示了对β-淀粉样蛋白聚集物的高结合亲和力,为阿尔茨海默病的分子诊断提供了有价值的工具(Fa et al., 2015)。
材料科学与传感器开发
在材料科学和传感器开发中,相关化合物已被用于合成复杂结构和作为传感机制的一部分。一项涉及从相关化合物衍生的新型席夫碱配体及其金属络合物合成的研究突出了它们的DNA结合性质,暗示了在药物开发和分子生物学中的潜在应用(Kurt et al., 2020)。此外,合成了二甲基呋喃连接的2-氨基吡啶-3-碳腈已导致发现一种对Fe3+离子和槟榔酸具有荧光化学传感作用的化学传感器,表明这类化合物在敏感检测系统开发中的潜力(Shylaja et al., 2020)。
属性
IUPAC Name |
2-amino-1-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-4-15-7-9-6-13(10(14)5-12)8-11(9,2)3/h9H,4-8,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIFTDANDZSGBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1491039.png)

![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1491043.png)
![(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1491044.png)









